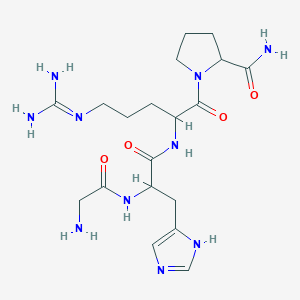![molecular formula C22H27BrN2O2S B13384127 5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide](/img/structure/B13384127.png)
5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eletriptan hydrobromide is a second-generation triptan medication primarily used for the treatment of migraine headaches. It is marketed under the brand name Relpax and is known for its effectiveness in aborting migraine attacks that are already in progress . Eletriptan hydrobromide works by narrowing blood vessels in the brain and reducing the release of substances that cause migraine symptoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of eletriptan hydrobromide involves several steps. One of the key steps includes the formation of the indole core, which is then functionalized to introduce the pyrrolidine and sulfonyl groups. The final product is obtained by reacting the intermediate with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods: Industrial production of eletriptan hydrobromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and recrystallization to obtain the final pharmaceutical-grade product .
Analyse Des Réactions Chimiques
Types of Reactions: Eletriptan hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the indole or pyrrolidine rings, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution can yield halogenated derivatives .
Applications De Recherche Scientifique
Eletriptan hydrobromide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of triptans and their interactions with various receptors.
Biology: Research focuses on its effects on serotonin receptors and its role in neurotransmission.
Medicine: It is extensively studied for its efficacy in treating migraines and its pharmacokinetics.
Industry: The compound is used in the development of new drug delivery systems, such as buccal films and orodispersible tablets, to improve patient compliance and drug bioavailability
Mécanisme D'action
Eletriptan hydrobromide exerts its effects by acting as a selective serotonin receptor agonist. It specifically targets the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of blood vessel tone and neurotransmitter release. By activating these receptors, eletriptan hydrobromide reduces inflammation and alleviates migraine symptoms .
Comparaison Avec Des Composés Similaires
- Sumatriptan
- Rizatriptan
- Zolmitriptan
- Naratriptan
- Almotriptan
Comparison: Eletriptan hydrobromide is unique among triptans due to its higher lipophilicity, which allows for faster absorption and onset of action compared to sumatriptan . It also has a longer half-life, providing sustained relief from migraine symptoms. Additionally, eletriptan hydrobromide has a higher affinity for the 5-HT1B and 5-HT1D receptors, making it more effective in reducing migraine-associated pain and inflammation .
Propriétés
Formule moléculaire |
C22H27BrN2O2S |
|---|---|
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide |
InChI |
InChI=1S/C22H26N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H |
Clé InChI |
UTINOWOSWSPFLJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384061.png)


![N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate](/img/structure/B13384071.png)
![N-[(2,4-difluorophenyl)methyl]-11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B13384073.png)



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one](/img/structure/B13384111.png)

![Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-)](/img/structure/B13384115.png)
![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13384119.png)

